Ribopyranose-tetraacetat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

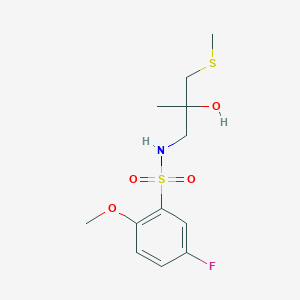

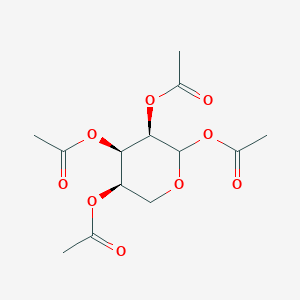

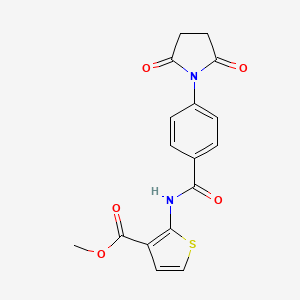

Ribopyranose-tetraacetate (RPTA) is a carbohydrate derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a tetraacetate ester of ribopyranose, which is a five-carbon sugar molecule. RPTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

科学的研究の応用

Enzymic Hydrolysis of Acetylated D-Ribose Derivatives

In a study by Car, Petrović, and Tomić (2007), the enzymic hydrolysis of Tetra-O-acetyl-β-D-ribopyranose and tetra-O-acetyl-β-D-ribofuranose was investigated. They found that the best results were achieved with enzymes like esterase from rabbit serum, porcine pancreatic lipase, and porcine liver esterase. This research highlights the potential application of Ribopyranose-tetraacetat in enzymatic processes (Car, Petrović, & Tomić, 2007).

Synthesis of Theophylline and 6-Thiotheophylline 7-Ribosyl Nucleosides

Rico-Gómez et al. (2003) reported on the synthesis of theophylline and thiotheophylline 7-ribopyranose and 7-ribofuranose nucleosides. This synthesis process demonstrates the practical application of Ribopyranose-tetraacetat in the formation of complex nucleosides, which has implications in pharmaceutical chemistry (Rico-Gómez et al., 2003).

Ruthenium-catalyzed Cross-metathesis

Boutureira et al. (2014) developed a metal-mediated strategy to form 2,3-dideoxy-D-ribopyranose units using ruthenium-catalyzed cross-metathesis. This study underscores the significance of Ribopyranose-tetraacetat in complex chemical syntheses, particularly in the formation of sugar derivatives that are prevalent in nature (Boutureira et al., 2014).

NMR Application Probes

A study by Ryu et al. (2004) utilized NMR techniques to explore the functions of previously uncharacterized genes related to ribose. This research indicates the broader applications of Ribopyranose-tetraacetat in molecular biology and genetics, particularly in understanding the structural and functional aspects of sugars like ribose (Ryu et al., 2004).

特性

IUPAC Name |

[(3R,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-PFGBXZAXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)

![1-[(Benzyloxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2638839.png)

![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)

![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2638858.png)